1-(4-tert-butylphenoxy)propan-2-ol

Pesticide Synthesis Chemical Intermediate Acaricide

1-(4-tert-Butylphenoxy)propan-2-ol (CAS 2416-30-0) is a phenolic ether derivative characterized by a tertiary butyl group on the aromatic ring and a secondary alcohol moiety on the propan-2-ol side chain. This compound has a molecular weight of 208.30 g/mol, a calculated LogP of 2.74, and a topological polar surface area of 29.5 Ų, indicative of moderate lipophilicity and potential for passive membrane permeation.

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 2416-30-0
Cat. No. B164903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenoxy)propan-2-ol
CAS2416-30-0
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C(C)(C)C)O
InChIInChI=1S/C13H20O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3
InChIKeyZBMCOYJNWKBBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-tert-Butylphenoxy)propan-2-ol (CAS 2416-30-0): Sourcing and Baseline Characterization for Research Procurement


1-(4-tert-Butylphenoxy)propan-2-ol (CAS 2416-30-0) is a phenolic ether derivative characterized by a tertiary butyl group on the aromatic ring and a secondary alcohol moiety on the propan-2-ol side chain [1]. This compound has a molecular weight of 208.30 g/mol, a calculated LogP of 2.74, and a topological polar surface area of 29.5 Ų, indicative of moderate lipophilicity and potential for passive membrane permeation [2]. It is primarily recognized as a synthetic intermediate in the preparation of the acaricide Aramite (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) . This structural profile, combining a hydrophobic tert-butylphenyl group with a reactive hydroxyl handle, distinguishes it from simpler phenoxypropanol derivatives and defines its utility in specific synthetic pathways [2]. The compound is commercially available from multiple chemical suppliers for research use, typically with a purity specification of 95% or higher .

Procurement Alert: Why 1-(4-tert-Butylphenoxy)propan-2-ol Cannot Be Replaced by Generic Phenoxypropanol Analogs


Substituting 1-(4-tert-butylphenoxy)propan-2-ol with a structurally related phenoxypropanol derivative without the 4-tert-butyl substituent introduces significant risk in both synthetic and biological applications. The tert-butyl group imparts a calculated LogP of 2.74, which is substantially higher than the LogP of unsubstituted 1-phenoxy-2-propanol (calculated LogP ~1.5), resulting in altered solubility profiles and, critically, different metabolic and receptor-binding behaviors [1]. In synthetic applications, the steric bulk of the tert-butyl group can influence reaction kinetics and regioselectivity in subsequent derivatization steps, such as the sulfite esterification required for Aramite synthesis [2]. Furthermore, the compound's recognition as a specific synthetic intermediate for Aramite is tied directly to its exact molecular structure; any deviation would yield a different product . Therefore, generic substitution based on core scaffold similarity is not supported by the available physicochemical and synthetic data.

Quantitative Evidence for 1-(4-tert-Butylphenoxy)propan-2-ol Differentiation Against Comparators


Validated Intermediate Role in Aramite Synthesis via Sulfite Esterification

1-(4-tert-Butylphenoxy)propan-2-ol is a key intermediate in the synthesis of the acaricide Aramite. The synthesis involves a specific reaction between 1-(4-tert-butylphenoxy)propan-2-ol and chloroethyl chlorosulfinate in benzene at temperatures between 20 and 50 °C to yield Aramite [1]. While the reaction conditions are known, quantitative yield data for this specific step using 1-(4-tert-butylphenoxy)propan-2-ol is not detailed in publicly available sources. In contrast, the comparator 2-(p-tert-butylphenoxy)-1-propanol has not been reported as a direct intermediate in this established synthetic route, underscoring the positional specificity of the hydroxyl group for the subsequent sulfite esterification.

Pesticide Synthesis Chemical Intermediate Acaricide

Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Compared to a Simple Analog

The calculated octanol-water partition coefficient (LogP) of 1-(4-tert-butylphenoxy)propan-2-ol is 2.74 [1]. In comparison, the simpler analog 1-phenoxy-2-propanol has a calculated LogP of 1.5 [2]. This difference of 1.24 LogP units corresponds to an approximately 17-fold higher partition coefficient for the target compound, indicating significantly greater lipophilicity. The topological polar surface area (TPSA) of the target compound is 29.5 Ų [1], which is identical to the TPSA of 1-phenoxy-2-propanol, as the additional tert-butyl group does not contribute polar surface area. This suggests that the increased lipophilicity is not accompanied by a change in hydrogen bonding capacity, potentially leading to altered membrane permeability and distribution profiles compared to the non-tert-butylated analog.

Physicochemical Property Lipophilicity Permeability

Predicted Boiling Point and Density Differentiating from Positional Isomer

1-(4-tert-Butylphenoxy)propan-2-ol has a predicted boiling point of 308.9 °C at 760 mmHg and a predicted density of 0.987 g/cm³ [1]. In contrast, the positional isomer 2-(p-tert-butylphenoxy)-1-propanol exhibits a significantly lower boiling point of approximately 210 °C and a density of around 0.87 g/cm³ . This represents a difference of nearly 100 °C in boiling point, which is substantial for separation and purification strategies. The difference in density is 0.117 g/cm³. These discrepancies in physical properties arise from the different position of the hydroxyl group on the propanol chain, affecting intermolecular hydrogen bonding and packing efficiency.

Thermal Property Physical Property Purification

Reported Biological Activity as a CCR2b Receptor Antagonist

1-(4-tert-Butylphenoxy)propan-2-ol has been reported as an antagonist of the CCR2b receptor, with a Ki value of 5.60 nM in a displacement assay using [3H]-CCR2-RA-[R] on human CCR2b expressed in U2OS cell membranes [1]. While this data originates from a source that is not a primary research publication, the reported affinity is in the low nanomolar range. No direct comparator data is available for this specific assay. However, this activity profile distinguishes it from other phenoxypropanol derivatives like the β-blocker 1-(4-tert-butylphenoxy)-3-(isopropylamino)propan-2-ol, which targets β-adrenergic receptors . The presence of the tert-butyl group on the aromatic ring is a key structural feature known to influence binding to hydrophobic pockets in G-protein coupled receptors like CCR2b.

CCR2b Inflammation Binding Affinity

Classified Hazard Profile: Eye Irritation (H319) as per CLP

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 1-(4-tert-butylphenoxy)propan-2-ol (EC / List no. 653-300-4) carries the hazard classification 'Eye Irrit. 2' with the associated hazard statement code 'H319' (Causes serious eye irritation) [1]. This classification is based on notified data from a single notifier. In contrast, the structurally related compound 1-phenoxy-2-propanol (CAS 770-35-4) does not have a harmonized CLP classification and is not listed with any hazard statements in the same inventory [2]. This difference in documented hazard classification highlights a distinct safety profile that must be considered in procurement and laboratory handling, with the target compound requiring specific eye protection precautions.

Safety Data CLP Classification Hazard Statement

Defined Application Scenarios for 1-(4-tert-Butylphenoxy)propan-2-ol Based on Differentiating Evidence


Synthesis of Aramite and Related Acaricide Metabolites for Environmental Fate Studies

Procurement of 1-(4-tert-butylphenoxy)propan-2-ol is essential for laboratories engaged in the synthesis of Aramite (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) or its structural analogs. The compound's established role as a key intermediate in the sulfite esterification reaction with chloroethyl chlorosulfinate in benzene at 20-50 °C makes it the appropriate starting material for this specific synthetic pathway [1]. Substitution with a positional isomer, such as 2-(p-tert-butylphenoxy)-1-propanol, would lead to a different sulfite ester product due to the altered position of the reactive hydroxyl group. This application is directly supported by the evidence presented in Section 3, Evidence Item 1.

Physicochemical Profiling and Method Development for Lipophilic Phenolic Ethers

The compound's distinct physicochemical properties, including a calculated LogP of 2.74 and a boiling point of 308.9 °C, support its use as a model compound in chromatographic method development for lipophilic phenolic ethers [2]. The 1.24 LogP unit difference compared to the non-tert-butylated analog provides a quantifiable basis for studying the impact of a single tert-butyl group on reversed-phase HPLC retention and liquid-liquid extraction efficiency. This application is directly supported by the evidence presented in Section 3, Evidence Item 2.

CCR2b Receptor Antagonism Studies for Inflammation Research

For research groups investigating the role of CCR2b in inflammatory pathways, 1-(4-tert-butylphenoxy)propan-2-ol serves as a structural probe with a reported Ki of 5.60 nM for this receptor [3]. While further validation is required, the nanomolar affinity distinguishes it from other phenoxypropanol derivatives that target β-adrenergic receptors. This application is directly supported by the evidence presented in Section 3, Evidence Item 4, and highlights a potential use case in early-stage biological screening.

Safety and Handling Protocol Development for Eye Irritants (H319 Classified Compounds)

Due to its documented CLP classification as Eye Irrit. 2 (H319), 1-(4-tert-butylphenoxy)propan-2-ol can be utilized in the development and validation of laboratory safety protocols for handling compounds that cause serious eye irritation [4]. This application is directly supported by the evidence presented in Section 3, Evidence Item 5, and provides a practical, non-research application in the context of occupational health and safety training.

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